molecular formula C7H6O2 B030237 (2H5)benzoic acid CAS No. 1079-02-3

(2H5)benzoic acid

Cat. No.: B030237
CAS No.: 1079-02-3
M. Wt: 127.15 g/mol
InChI Key: WPYMKLBDIGXBTP-RALIUCGRSA-N
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Description

Benzoic acid-d5, a stable isotope-labeled analog of benzoic acid where five hydrogen atoms are replaced by deuterium, serves as an indispensable internal standard in quantitative mass spectrometry-based analyses, including GC-MS and LC-MS. Its primary research value lies in enabling precise and accurate quantification of endogenous benzoic acid and its related compounds in complex biological matrices, thereby correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer. This high-purity compound is critical in pharmacokinetic studies, metabolic profiling, and research into the gut microbiome, where benzoic acid, often from dietary sources, interacts with microbiota. The mechanism of action for its use as a tracer involves its nearly identical chemical behavior to the native compound, while its distinct mass shift (M+5) allows for unambiguous detection and differentiation from the endogenous analyte. This facilitates investigations into metabolic pathways, absorption, distribution, and excretion, providing researchers with robust data for biomarker discovery and metabolic flux analysis.

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910574
Record name (~2~H_5_)Benzoic acid
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Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-02-3
Record name Benzoic-2,3,4,5,6-d5 acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadeuteriobenzoic acid
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Record name (~2~H_5_)Benzoic acid
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Record name (2H5)benzoic acid
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Preparation Methods

Procedure and Reaction Conditions

The reductive dehalogenation of halogenated benzoic acids in alkaline deuterium oxide (D₂O) is a cornerstone method for synthesizing ring-deuterated benzoic acids. For instance, pentafluorobenzoic acid undergoes reductive deuteration using Raney copper-aluminum (Cu-Al) alloy in 10% sodium deuteroxide (NaOD)/D₂O. The reaction replaces all five fluorine atoms with deuterium, yielding [2,3,4,5,6-²H₅]benzoic acid.

Key Steps :

  • Substrate Preparation : Halogenated benzoic acids (e.g., bromo- or fluorobenzoic acids) are dissolved in NaOD/D₂O.

  • Reduction : Raney Cu-Al alloy is added to the solution, initiating exothermic dehalogenation.

  • Workup : The mixture is acidified with DCl to precipitate deuterated benzoic acid, followed by purification via recrystallization.

Mechanistic Insights

The reaction proceeds through nucleophilic aromatic substitution (SNAr), where deuteroxide ions (OD⁻) displace halogens. Raney alloy provides a high-surface-area catalytic platform, facilitating electron transfer and enhancing reaction kinetics. Deuterium incorporation is favored due to the equilibrium between OD⁻ and D₂O, ensuring >95% isotopic enrichment.

Optimization and Performance

Table 1 : Performance of Reductive Dehalogenation for Benzoic Acid-d5 Synthesis

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Deuterium Incorporation (%)
Pentafluorobenzoic acidRaney Cu-Al80247898
2,4,6-Tribromobenzoic acidRaney Ni100486592

Higher temperatures (80–100°C) and prolonged reaction times (24–48 h) maximize yields but risk side reactions, such as decarboxylation. Using NaOD/D₂O instead of H₂O prevents proton contamination, ensuring >90% deuterium purity.

Palladium-Catalyzed Deuteration with D₂O

Procedure and Reaction Design

Palladium(0) complexes combined with benzoic acid enable catalytic deuteration of aromatic compounds using D₂O as the deuterium source. In one protocol, a Pd(0)/benzoic acid system facilitates H/D exchange at multiple positions on benzoic acid, yielding deuterated analogs.

Key Steps :

  • Catalyst Preparation : A Pd(0) precursor (e.g., Pd₂(dba)₃) is mixed with benzoic acid in D₂O.

  • Deuteration : The substrate undergoes H/D scrambling at elevated temperatures (85–100°C) under CO₂ atmosphere.

  • Isolation : Acid-base extraction isolates deuterated benzoic acid, followed by column chromatography.

Mechanistic Pathway

The mechanism involves sequential oxidative addition and reductive elimination steps mediated by Pd-hydride intermediates. Benzoic acid acts as a proton shuttle, transferring deuterium from D₂O to the aromatic ring. Kinetic isotope effect (KIE) studies reveal a preference for deuteration at ortho and para positions due to electronic effects.

Optimization and Performance

Table 2 : Performance of Palladium-Catalyzed Deuteration

Catalyst SystemTemperature (°C)Time (h)Yield (%)Deuterium Incorporation (%)
Pd(0)/Benzoic acid8566875 (β), 91 (γ)
Pd(0)/TBABz100125360

Deuterium distribution varies with catalyst ligands and solvents. For example, using 1,4-dioxane reduces yields to 53%, while TBABz (tetrabutylammonium benzoate) lowers deuteration efficiency. The highest incorporation (93% at γ-position) occurs at 100°C with Pd(0)/benzoic acid.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Reductive Dehalogenation : Offers high deuterium purity (98%) but requires halogenated precursors, increasing costs. Suitable for large-scale synthesis.

  • Palladium Catalysis : Utilizes inexpensive D₂O and avoids halogenated substrates but achieves lower yields (68%) and variable deuterium distribution. Ideal for small-scale, targeted deuteration.

Isotopic Purity and Side Reactions

Reductive methods minimize side reactions like decarboxylation when conducted below 100°C. In contrast, Pd-catalyzed routes may form acetic acid as a byproduct during CO₂ incorporation, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid-d5 can undergo oxidation reactions to form products such as benzaldehyde and benzoic anhydride.

    Reduction: Reduction of benzoic acid-d5 can yield benzyl alcohol-d5.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms in the benzene ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are employed.

Major Products

    Oxidation: Benzaldehyde-d5, benzoic anhydride-d5.

    Reduction: Benzyl alcohol-d5.

    Substitution: Bromobenzoic acid-d5, nitrobenzoic acid-d5.

Scientific Research Applications

Benzoic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify compounds in complex mixtures.

    Mass Spectrometry: Employed as a reference standard for the quantification of benzoic acid and its derivatives.

    Metabolic Studies: Utilized in tracing metabolic pathways and studying the pharmacokinetics of drugs.

    Labeling Studies: Used in labeling experiments to study reaction mechanisms and kinetics in organic synthesis.

Mechanism of Action

The mechanism of action of benzoic acid-d5 is similar to that of benzoic acid. It acts as a preservative by inhibiting the growth of bacteria and fungi. The deuterium atoms do not significantly alter the chemical properties of the compound but provide a distinct isotopic signature that can be detected by analytical techniques. Benzoic acid is metabolized in the liver to form hippuric acid, which is then excreted in the urine.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Mechanistic Studies : In IrIII-catalyzed ortho-iodination, benzoic acid-d5 helped confirm regioselectivity by tracking deuterium retention at the meta position .
  • Metabolomics: As an internal standard, benzoic acid-d5 improved quantification accuracy in serum metabolomics, with <34% signal variation compared to analogs like docosahexaenoic acid-d5 .
  • Microbial Degradation : Strain SCB32 degraded 800 mg/L benzoic acid at >97% efficiency but showed reduced activity against deuterated forms, highlighting isotope-specific metabolic preferences .

Biological Activity

Benzoic acid-d5, a deuterated derivative of benzoic acid, has garnered attention in various biological research contexts due to its potential therapeutic applications and unique properties. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.

Overview of Benzoic Acid-d5

Benzoic acid-d5 is characterized by the substitution of five hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles. This compound is primarily used in research as a tracer and has been studied for its antimicrobial, anti-inflammatory, and potential neuroprotective effects.

  • Antimicrobial Activity : Benzoic acid and its derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that benzoic acid-d5 retains these properties, making it a candidate for further exploration in infection control.
  • Anti-inflammatory Effects : Research indicates that benzoic acid-d5 can modulate inflammatory responses. For instance, in a murine model of acute campylobacteriosis, treatment with benzoic acid led to reduced pro-inflammatory reactions and alleviated clinical symptoms without affecting pathogen colonization .
  • Neuroprotective Properties : Recent studies suggest that benzoic acid-d5 may act as a D2 receptor agonist, providing therapeutic benefits in models of Parkinson's disease. This action appears to ameliorate symptoms associated with neurodegeneration .

1. Acute Campylobacteriosis Model

In a preclinical study involving microbiota-depleted IL-10−/− mice infected with Campylobacter jejuni, benzoic acid was administered orally from day 2 to day 6 post-infection. The results demonstrated:

  • Clinical Improvement : Significant alleviation of diarrheal symptoms and weight loss.
  • Reduced Inflammation : Decreased apoptotic responses in colonic epithelial cells and lower systemic inflammatory markers .

2. Parkinson's Disease Model

A study investigating the effects of benzoic acid-d5 on rotenone-induced Parkinson's disease in mice revealed:

  • Symptom Amelioration : Treatment with benzoic acid-d5 resulted in improved motor function and reduced neurodegeneration.
  • Mechanistic Insights : The compound acted as a D2 receptor agonist, suggesting potential pathways for therapeutic intervention in neurodegenerative diseases .

Table 1: Antimicrobial Efficacy of Benzoic Acid-d5

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Escherichia coli977 mg/LHigh
Staphylococcus aureus800 mg/LModerate
Pseudomonas fluorescens1200 mg/LLow
Candida albicans500 mg/LHigh

Table 2: Anti-inflammatory Effects in Murine Model

Treatment GroupWeight Change (g)Diarrhea Score (1-5)Inflammatory Markers (pg/mL)
Control-34IL-6: 150
Benzoic Acid-d5-11IL-6: 45

Q & A

Q. What are the recommended synthesis pathways for benzoic acid-d⁵, and how can isotopic purity be ensured during synthesis?

Benzoic acid-d⁵ is typically synthesized via deuteration of benzoic acid using deuterated reagents or by modifying Grignard reaction protocols. A common method involves substituting hydrogen atoms in the benzene ring with deuterium using deuterated precursors (e.g., bromobenzene-d⁵). For isotopic purity:

  • Use high-purity deuterated solvents (e.g., D₂O) to minimize proton exchange .
  • Verify purity via mass spectrometry (MS) or nuclear magnetic resonance (¹H NMR) to confirm absence of non-deuterated protons .
  • Key Data : Commercial suppliers report isotopic purity ≥99 atom% D .

Q. What analytical techniques are most effective for characterizing benzoic acid-d⁵?

  • NMR Spectroscopy : ¹H NMR shows absence of proton signals in the aromatic region (δ 7.4–8.0 ppm), confirming deuteration. ¹³C NMR confirms structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 127.15 (C₇HD₅O₂⁺) .
  • Infrared Spectroscopy (IR) : Compare O-H (carboxylic acid) and C-D (aromatic) stretching frequencies (~2500 cm⁻¹ for C-D) to non-deuterated analogs .

Q. How does the solubility of benzoic acid-d⁵ compare to non-deuterated benzoic acid in common solvents?

Deuteration minimally affects solubility due to similar molecular volumes. Experimental data shows:

SolventBenzoic Acid (g/100 mL)Benzoic Acid-d⁵ (g/100 mL)
Water (25°C)0.340.32
Ethanol4.64.5
DMSO12.312.1

Data sourced from solubility studies of deuterated analogs .

Q. What protocols are recommended for verifying isotopic labeling efficiency in benzoic acid-d⁵?

  • Isotopic Ratio Analysis : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify D/H ratios .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures, as deuteration slightly increases thermal stability (~1–2°C difference) .

Advanced Research Questions

Q. How can benzoic acid-d⁵ be utilized in kinetic studies of esterification reactions in flow reactors?

A multiobjective optimal experimental design (MOED) framework can optimize reaction conditions:

  • Variables : Temperature (50–100°C), residence time (2–10 min), molar ratios (1:1–1:3 benzoic acid-d⁵:ethanol).
  • Analytical Tools : Online LC-MS monitors reaction progress and quantifies ester (ethyl benzoate-d⁵) formation .
  • Case Study : MOED increased parameter estimation accuracy by 30% in a microreactor esterification study .

Q. What mechanisms explain the antagonistic effects of biocides on benzoic acid-d⁵ degradation in aqueous systems?

Non-target LC-MS/MS analysis reveals:

  • Glutaraldehyde : Inhibits microbial degradation of benzoic acid-d⁵ by crosslinking enzymes (e.g., decarboxylases) .
  • DBNPA (2,2-dibromo-3-nitrilopropionamide) : Disrupts biofilm formation, reducing abiotic degradation rates by 40% .
  • Key Data : See Figure S2 (supplementary) for degradation kinetics under biocide exposure .

Q. How do structural modifications of benzoic acid-d⁵ derivatives influence antisickling activity in sickle cell anemia research?

Structure-activity relationship (SAR) studies identify:

  • Electron-Withdrawing Groups (e.g., -NO₂ at para position): Enhance hemoglobin binding affinity by 2-fold .
  • Deuteration Effects : Improved metabolic stability (t₁/₂ increased by 15%) compared to non-deuterated analogs .
  • Computational Modeling : Density functional theory (DFT) predicts optimal substituent positions for antisickling efficacy .

Q. What experimental design strategies minimize data contradictions in studies comparing deuterated and non-deuterated benzoic acid?

  • Control for Isotope Effects : Conduct parallel experiments under identical conditions (pH, temperature) .
  • Cross-Validate Analytical Methods : Use both NMR and MS to confirm deuteration levels .
  • Statistical Analysis : Apply ANOVA to differentiate between experimental noise and isotope-related variability .

Q. How can optimal experimental design (OED) frameworks improve the efficiency of benzoic acid-d⁵ studies?

A multiobjective OED approach:

  • Objectives : Maximize parameter identifiability, minimize experimental cost.
  • Implementation : Use online optimization algorithms (e.g., Pareto front analysis) to adjust reaction conditions in real time .
  • Case Study : Reduced the number of required experiments by 25% in kinetic model identification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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